3-(1,3-Diphenylpropan-2-yl)pyridine

Catalog No.
S14347127
CAS No.
6301-82-2
M.F
C20H19N
M. Wt
273.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-(1,3-Diphenylpropan-2-yl)pyridine

CAS Number

6301-82-2

Product Name

3-(1,3-Diphenylpropan-2-yl)pyridine

IUPAC Name

3-(1,3-diphenylpropan-2-yl)pyridine

Molecular Formula

C20H19N

Molecular Weight

273.4 g/mol

InChI

InChI=1S/C20H19N/c1-3-8-17(9-4-1)14-20(19-12-7-13-21-16-19)15-18-10-5-2-6-11-18/h1-13,16,20H,14-15H2

InChI Key

RKZUKOWEAGWWFX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC(CC2=CC=CC=C2)C3=CN=CC=C3

3-(1,3-Diphenylpropan-2-yl)pyridine is an organic compound characterized by a pyridine ring substituted with a 1,3-diphenylpropan-2-yl group. Its molecular formula is C19H21NC_{19}H_{21}N and it has a molecular weight of approximately 273.39 g/mol. The structure features a pyridine nitrogen atom, which contributes to its unique chemical properties, making it a subject of interest in various fields, including medicinal chemistry and materials science.

  • Oxidation: This compound can be oxidized to yield ketones or carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.
  • Reduction: Reduction reactions can convert the compound into alcohols or amines, typically using lithium aluminum hydride or sodium borohydride as reducing agents.
  • Substitution: Nucleophilic substitution reactions allow for the introduction of various functional groups into the molecule, employing reagents such as halogens and nucleophiles under specific conditions.

Research indicates that derivatives of 3-(1,3-Diphenylpropan-2-yl)pyridine exhibit significant biological activities. These include:

  • Antifungal Properties: Some derivatives have shown effectiveness against fungal pathogens.
  • Antimicrobial Activity: The compound's derivatives are studied for their potential to combat bacterial infections.
  • Therapeutic

The synthesis of 3-(1,3-Diphenylpropan-2-yl)pyridine typically involves:

  • Alkylation Reaction: The alkylation of 1,3-diphenylpropan-2-one with pyridine is a common method.
  • Protection and Cross-Coupling: A method may include protecting the keto group in 1,3-diphenylpropan-2-one using dioxolane, followed by a palladium-catalyzed cross-coupling reaction with dodecyl magnesium bromide. The final step involves hydrolysis to yield the desired product.
  • Industrial Production: For large-scale production, continuous flow reactors and optimized reaction conditions are employed to enhance yield and purity.

3-(1,3-Diphenylpropan-2-yl)pyridine finds diverse applications:

  • Organic Synthesis: It serves as a building block in synthesizing complex organic molecules and coordination polymers.
  • Material Science: The compound is utilized in developing advanced materials like graphene nanostructures.
  • Pharmaceutical Development: Its derivatives are being explored for potential therapeutic uses.

Several compounds share structural similarities with 3-(1,3-Diphenylpropan-2-yl)pyridine. Here are some notable examples:

Compound NameStructure CharacteristicsUnique Features
4-(1,3-Diphenylbutan-2-yl)pyridineSimilar diphenylpropane structureMay exhibit different biological activities
3-(Phenethyl)pyridineContains a phenethyl group insteadDifferent steric effects influencing reactivity
4-(Diphenylmethyl)pyridineContains a diphenylmethyl groupPotentially different pharmacological profiles
2-(Diphenylethyl)pyridineEthylene bridge instead of propan groupVariation in electronic properties

These compounds are unique due to variations in their substituents and structural configurations, which can significantly affect their chemical behavior and biological activity compared to 3-(1,3-Diphenylpropan-2-yl)pyridine .

XLogP3

4.8

Hydrogen Bond Acceptor Count

1

Exact Mass

273.151749610 g/mol

Monoisotopic Mass

273.151749610 g/mol

Heavy Atom Count

21

Dates

Modify: 2024-08-10

Explore Compound Types